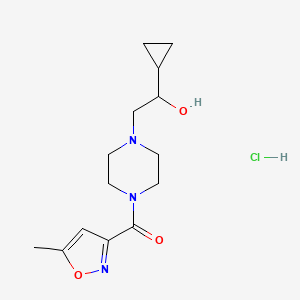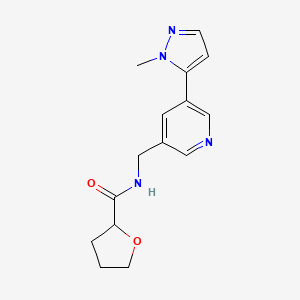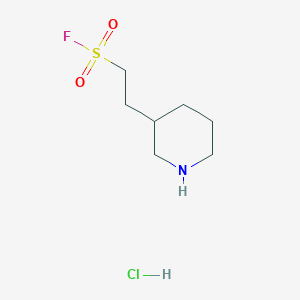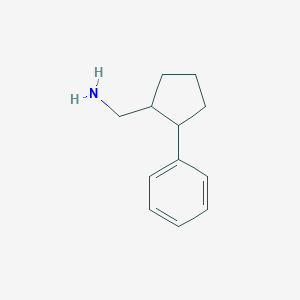
(2-苯基环戊基)甲胺
描述
“(2-Phenylcyclopentyl)methanamine” is a chemical compound used in scientific research. It is available for pharmaceutical testing . The compound is also known as “(2-phenylcyclopentyl)methanamine HCl” and has a molecular weight of 211.73 .
Molecular Structure Analysis
The molecular formula of “(2-Phenylcyclopentyl)methanamine” is C12H17N . This indicates that the compound consists of 12 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom .科学研究应用
催化和合成应用
(2-苯基环戊基)甲胺由于其结构特征,在催化过程和复杂分子的合成中得到应用。例如,它的衍生物,如苯基取代的甲胺,在不对称钳状钯环的合成中至关重要,这些钯环在催化应用中显示出良好的活性和选择性 (Roffe, Walsh, 2018)。这些钯环有助于各种有机转化,突出了苯基环戊基甲胺衍生物在催化中的多功能性。
生物活性和药物化学
在药物化学中,(2-苯基环戊基)甲胺的结构基序因其潜在的生物活性而被探索。例如,该化合物的衍生物已被研究其生物活性,包括合成 N'-取代的 N-(1-苯基环戊基甲基)草酰胺,这些草酰胺因其广泛的生物活性而被研究 (Aghekyan et al., 2013)。这强调了(2-苯基环戊基)甲胺及其衍生物在新治疗剂开发中的潜力。
材料科学和配位化学
在材料科学和配位化学领域,(2-苯基环戊基)甲胺衍生物作为配体,在形成具有各种应用潜力的金属配合物中发挥作用。例如,基于苯基甲胺衍生物的席夫碱的钯(II)和铂(II)配合物已被合成并表征,并对其 X 射线结构和抗癌活性进行了研究 (Mbugua et al., 2020)。这些配合物表现出有趣的特性,如 DNA 结合亲和力和对癌细胞系的选择性毒性,展示了(2-苯基环戊基)甲胺衍生物在设计具有生物相关性的配位化合物中的用途。
安全和危害
“(2-Phenylcyclopentyl)methanamine” is classified under GHS05 and GHS07 hazard pictograms, indicating that it may cause harm if swallowed or inhaled, and may cause skin irritation or serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
属性
IUPAC Name |
(2-phenylcyclopentyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c13-9-11-7-4-8-12(11)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJAXIVPJQBLBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C2=CC=CC=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenylcyclopentyl)methanamine | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,3,4-trifluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2981292.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2981297.png)
![N-(1,3-benzodioxol-5-yl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2981300.png)
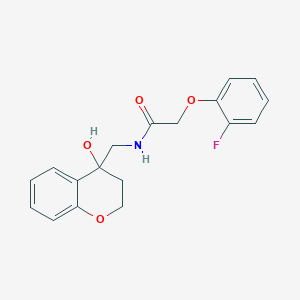
![methyl 5-(((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2981304.png)
![3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2981307.png)

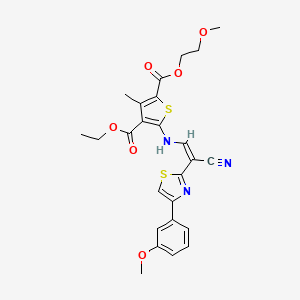
![2-(6-ethyl-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2981310.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2981311.png)
